(3S,4R)-4-phenylpyrrolidine-3-carbonitrile
Description
(3S,4R)-4-Phenylpyrrolidine-3-carbonitrile is a chiral pyrrolidine derivative characterized by a phenyl substituent at position 4 and a nitrile group at position 2. The stereochemistry (3S,4R) confers distinct spatial and electronic properties, influencing its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
(3S,4R)-4-phenylpyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C11H12N2/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h1-5,10-11,13H,7-8H2/t10-,11+/m1/s1 |
InChI Key |
KYANGXZFVUFMHU-MNOVXSKESA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C2=CC=CC=C2)C#N |
Canonical SMILES |
C1C(C(CN1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-phenylpyrrolidine-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and benzaldehyde.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by the condensation of pyrrolidine with benzaldehyde under acidic conditions.
Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidine ring.
Introduction of Nitrile Group: The nitrile group is introduced through a cyanation reaction using reagents such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
In industrial settings, the production of (3S,4R)-4-phenylpyrrolidine-3-carbonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-phenylpyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonic acids.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3S,4R)-4-phenylpyrrolidine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including potential drugs for neurological disorders and cancer.
Biological Studies: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Industrial Applications: It is used in the synthesis of other organic compounds, such as pesticides and dyes.
Mechanism of Action
The mechanism of action of (3S,4R)-4-phenylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Pyrrolidine Derivatives
(3R,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile (CAS 2891580-95-1) :
- Substituents : Cyclopropyl (C3), methyl (C4), ketone (C2), nitrile (C3).
- Stereochemistry : 3R,4S configuration.
- Key Differences : The ketone group at C2 and cyclopropyl substituent introduce steric hindrance and alter electron distribution compared to the target compound. This affects solubility and metabolic stability .
- (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-ureido-pyrrolidine-3-carboxylic Acid: Substituents: Benzodioxol (C4), methyl (C1), urea (C3), carboxylic acid (C3). Stereochemistry: Racemic mixture (3R,4S). The benzodioxol group contributes to aromatic interactions .
Pyridine Derivatives
5-Phenylpyridine-3-carbonitrile :
- Synthesis : Pd-catalyzed cross-coupling of 5-bromopyridine-3-carbonitrile with phenylboronic acid (yield: ~68–70%) .
- Key Differences : Aromatic pyridine core vs. saturated pyrrolidine. The nitrile at C3 and phenyl at C5 create a planar structure with extended conjugation, increasing rigidity and reducing conformational flexibility compared to the target compound.
- 2-Amino-4-(4-methoxyphenyl)-6-(4-methylthiophenyl)-pyridine-3-carbonitrile: Substituents: Methoxyphenyl (C4), methylthiophenyl (C6), amino (C2). Key Differences: Electron-donating (methoxy) and hydrophobic (methylthio) groups enhance solubility and modulate electronic effects. The amino group enables additional hydrogen bonding, which is absent in the target compound .
Pyrrole Derivatives
- 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile: Substituents: Amino (C2), phenyl (C1, C5), nitrile (C3). Key Differences: Aromatic pyrrole core with conjugated π-system vs. saturated pyrrolidine. The amino group enhances reactivity in electrophilic substitutions, while the nitrile stabilizes the ring electronically. Such derivatives are often explored for antimicrobial activity .
Table 1: Comparative Analysis of Key Compounds
Stereochemical Impact
The 3S,4R configuration of the target compound may offer superior binding to chiral biological targets (e.g., enzymes or receptors) compared to its enantiomers or diastereomers. For example, the (3R,4S)-configured pyrrolidine in exhibited >99% purity and stability, suggesting stereochemistry’s role in synthetic optimization .
Biological Activity
(3S,4R)-4-phenylpyrrolidine-3-carbonitrile is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its analgesic and antidepressant properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a nitrile functional group, characterized by the stereochemistry (3S,4R). Its molecular formula is C12H14N2, with a molecular weight of 188.23 g/mol. The presence of the phenyl group enhances its pharmacological profile, influencing its interactions with biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C12H14N2 |
| Molecular Weight | 188.23 g/mol |
| Functional Groups | Pyrrolidine ring, Nitrile |
| Stereochemistry | (3S,4R) |
Analgesic and Antidepressant Effects
Research indicates that (3S,4R)-4-phenylpyrrolidine-3-carbonitrile exhibits significant antinociceptive (pain-relieving) effects. These effects are likely mediated through interactions with opioid receptors, which play a crucial role in pain modulation and mood regulation. Studies have shown that this compound may enhance pain relief while also demonstrating antidepressant-like properties, suggesting a dual therapeutic potential.
The mechanism by which (3S,4R)-4-phenylpyrrolidine-3-carbonitrile exerts its biological effects involves binding to specific receptors in the central nervous system. It is believed to interact primarily with:
- Opioid Receptors : Modulating pain pathways.
- Serotonin Receptors : Potentially influencing mood and emotional states.
This interaction profile makes it a candidate for further development in treating conditions such as chronic pain and depression.
Case Studies and Experimental Data
-
Antinociceptive Studies :
- In animal models, administration of (3S,4R)-4-phenylpyrrolidine-3-carbonitrile resulted in significant reductions in pain responses compared to controls. The compound was tested at various dosages to determine its efficacy and safety profile.
-
Antidepressant-Like Effects :
- Behavioral assays demonstrated that the compound could reduce depressive-like symptoms in rodent models. The results indicated an increase in serotonin levels, suggesting a mechanism similar to traditional antidepressants.
Comparative Analysis with Related Compounds
To contextualize the biological activity of (3S,4R)-4-phenylpyrrolidine-3-carbonitrile, it is useful to compare it with structurally related compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| (3R,4S)-4-phenylpyrrolidine-3-carboxylic acid | Less potent analgesic | Contains a carboxylic acid group |
| 4-methylpyrrolidine-3-carbonitrile | Similar analgesic effects | Methyl substitution on the pyrrolidine ring |
| (2S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine | Primarily used in synthetic chemistry | Different functional group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
